molecular formula C15H16O4 B11856649 Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11856649
M. Wt: 260.28 g/mol
InChI Key: WUVDVXHCWIOIOU-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-6-methyl-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 4-ethyl-6-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C15H16O4/c1-4-10-11-8-9(3)6-7-12(11)19-15(17)13(10)14(16)18-5-2/h6-8H,4-5H2,1-3H3

InChI Key

WUVDVXHCWIOIOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)OC2=C1C=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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